molecular formula C14H18BrNO2 B5688465 2-(2-bromophenoxy)-N-cyclohexylacetamide

2-(2-bromophenoxy)-N-cyclohexylacetamide

Cat. No. B5688465
M. Wt: 312.20 g/mol
InChI Key: PSBYRUFCTGXECW-UHFFFAOYSA-N
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Description

2-(2-bromophenoxy)-N-cyclohexylacetamide, also known as BPCA, is a chemical compound that has gained attention in recent years due to its potential therapeutic applications. BPCA belongs to the class of amides and is a derivative of cyclohexylamine. The compound has been studied extensively for its potential use in the treatment of various diseases, including cancer and inflammation.

Mechanism of Action

The mechanism of action of 2-(2-bromophenoxy)-N-cyclohexylacetamide is not fully understood. However, studies have shown that the compound can inhibit the activity of certain enzymes involved in cell growth and proliferation. 2-(2-bromophenoxy)-N-cyclohexylacetamide has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
2-(2-bromophenoxy)-N-cyclohexylacetamide has been shown to have a number of biochemical and physiological effects. The compound has been shown to inhibit the activity of certain enzymes involved in cell growth and proliferation. 2-(2-bromophenoxy)-N-cyclohexylacetamide has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. In addition, the compound has anti-inflammatory properties, making it a potential treatment for diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

2-(2-bromophenoxy)-N-cyclohexylacetamide has a number of advantages for use in lab experiments. The compound is relatively easy to synthesize and purify, making it readily available for research purposes. In addition, 2-(2-bromophenoxy)-N-cyclohexylacetamide has been shown to have a number of potential therapeutic applications, making it a promising target for drug development. However, there are also limitations to the use of 2-(2-bromophenoxy)-N-cyclohexylacetamide in lab experiments. The compound has a relatively low yield, making it expensive to produce in large quantities. In addition, the mechanism of action of 2-(2-bromophenoxy)-N-cyclohexylacetamide is not fully understood, making it difficult to optimize its use in drug development.

Future Directions

There are a number of potential future directions for research on 2-(2-bromophenoxy)-N-cyclohexylacetamide. One area of interest is the development of new synthetic methods for the compound that could increase its yield and reduce its cost. Another area of interest is the optimization of 2-(2-bromophenoxy)-N-cyclohexylacetamide's use in drug development. This could involve further studies on the compound's mechanism of action and its potential therapeutic applications. Finally, there is potential for the development of new derivatives of 2-(2-bromophenoxy)-N-cyclohexylacetamide that could have improved efficacy and reduced side effects.

Synthesis Methods

The synthesis of 2-(2-bromophenoxy)-N-cyclohexylacetamide involves the reaction of 2-bromophenol with cyclohexylamine and acetic anhydride. The reaction is carried out in the presence of a catalyst such as pyridine, and the product is purified using standard techniques such as column chromatography. The yield of the reaction is typically around 50%.

Scientific Research Applications

2-(2-bromophenoxy)-N-cyclohexylacetamide has been studied extensively for its potential use in the treatment of cancer. Studies have shown that 2-(2-bromophenoxy)-N-cyclohexylacetamide can inhibit the growth of cancer cells by inducing apoptosis and blocking cell cycle progression. The compound has also been shown to have anti-inflammatory properties, making it a potential treatment for diseases such as rheumatoid arthritis.

properties

IUPAC Name

2-(2-bromophenoxy)-N-cyclohexylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO2/c15-12-8-4-5-9-13(12)18-10-14(17)16-11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7,10H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSBYRUFCTGXECW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)COC2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-bromophenoxy)-N-cyclohexylacetamide

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